Ethyl 6-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
CAS No.: 1795189-87-5
Cat. No.: VC6692760
Molecular Formula: C23H22ClFO5
Molecular Weight: 432.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795189-87-5 |
|---|---|
| Molecular Formula | C23H22ClFO5 |
| Molecular Weight | 432.87 |
| IUPAC Name | ethyl 6-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C23H22ClFO5/c1-4-30-23(27)22-16(14-5-7-18(25)17(24)10-14)9-15(11-19(22)26)13-6-8-20(28-2)21(12-13)29-3/h5-8,10-12,16,22H,4,9H2,1-3H3 |
| Standard InChI Key | VUKCCFWUEPCRKK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)F)Cl |
Introduction
Synthesis and Reactivity
The synthesis of such cyclohexene derivatives typically involves multi-step organic synthesis techniques. These methods often include reactions like aldol condensations, Michael additions, or other condensation reactions to form the cyclohexene core. The presence of chloro and fluoro substituents can influence the reactivity of the compound, potentially affecting its biological activity.
Biological Activity and Potential Applications
While specific biological activity data for Ethyl 6-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, related compounds with isoxazole, oxadiazole, or other heterocyclic rings have demonstrated antitumor, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide | Isoxazole ring; Dimethoxy substitution | Antitumor |
| Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | Similar chloro and fluoro groups | Antimicrobial |
| 5-[ (2-Chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole | Oxadiazole ring; Dimethoxy substitution | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume